![molecular formula C13H10O3 B13555254 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione](/img/structure/B13555254.png)
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione is a heterocyclic compound that belongs to the family of chromenes It is characterized by a fused benzene and chromene ring system, which imparts unique chemical and physical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile undergo a [4+2] cycloaddition to form the chromene core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.
Applications De Recherche Scientifique
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of 1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and inhibit oxidative stress .
Comparaison Avec Des Composés Similaires
1H,2H,3H,4H,6H-benzo[c]chromene-4,6-dione can be compared with other similar compounds, such as:
Chromenes: These compounds share the chromene core but differ in the substitution patterns and functional groups.
Quinones: These are oxidized derivatives of chromenes and have distinct chemical and biological properties.
Flavonoids: These natural compounds have a similar ring structure and exhibit a wide range of biological activities.
The uniqueness of this compound lies in its specific ring system and the potential for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Formule moléculaire |
C13H10O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2,3-dihydro-1H-benzo[c]chromene-4,6-dione |
InChI |
InChI=1S/C13H10O3/c14-11-7-3-6-9-8-4-1-2-5-10(8)13(15)16-12(9)11/h1-2,4-5H,3,6-7H2 |
Clé InChI |
UYLJLCGFDNUMRL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C(=O)C1)OC(=O)C3=CC=CC=C23 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(Benzyloxy)carbonyl]amino}-5,5-difluorohexanoic acid](/img/structure/B13555177.png)

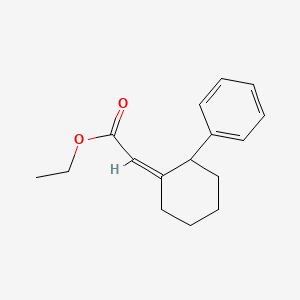
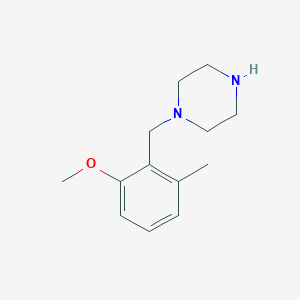

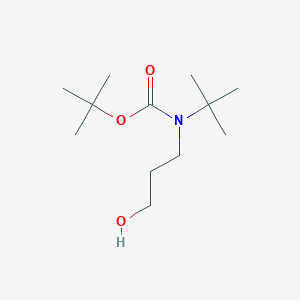
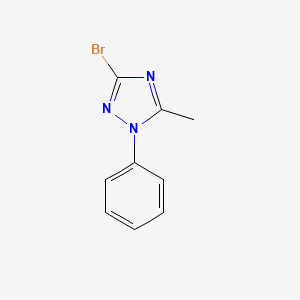
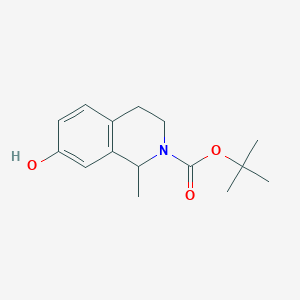
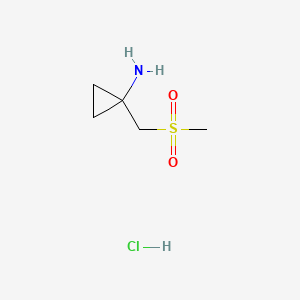
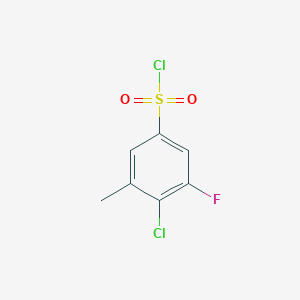

![5-(Hydroxymethyl)tricyclo[3.3.0.0,3,7]octane-1-carboxylicacid](/img/structure/B13555234.png)
![[2-[4-(Difluoromethoxy)phenyl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B13555239.png)
![Ethyl 2-[(3-chloro-4-cyano-1,2-thiazol-5-yl)sulfanyl]acetate](/img/structure/B13555248.png)
